molecular formula C12H12O3S B311611 2-Naphthyl ethanesulfonate

2-Naphthyl ethanesulfonate

Cat. No.: B311611
M. Wt: 236.29 g/mol
InChI Key: QFIFKTKVBCXRND-UHFFFAOYSA-N
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Description

2-Naphthyl ethanesulfonate is a sulfonate ester characterized by a naphthalene ring substituted at the 2-position and linked to an ethanesulfonate group. Sulfonates are widely used in medicinal chemistry and industrial applications due to their solubility, stability, and ability to modulate biological interactions .

Properties

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

naphthalen-2-yl ethanesulfonate

InChI

InChI=1S/C12H12O3S/c1-2-16(13,14)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3

InChI Key

QFIFKTKVBCXRND-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCS(=O)(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group (-SO₃⁻) in 2-naphthyl ethanesulfonate acts as a leaving group in nucleophilic substitution (SN2) reactions. This reactivity is comparable to alkyl tosylates and bromides but with distinct steric and electronic effects due to the naphthyl substituent.

Key Findings:

  • Reactivity with Hydroxide Ions :
    In alkaline conditions, this compound undergoes hydrolysis to form 2-naphthol and ethanesulfonic acid. This reaction proceeds via a bimolecular mechanism (SN2) where hydroxide attacks the electrophilic carbon adjacent to the sulfonate group .

    2 Naphthyl O SO3 CH2CH3+OH2 Naphthol+CH3CH2SO3+H2O\text{2 Naphthyl O SO}_3\text{ CH}_2\text{CH}_3+\text{OH}^-\rightarrow \text{2 Naphthol}+\text{CH}_3\text{CH}_2\text{SO}_3^-+\text{H}_2\text{O}
  • Alkylation Reactions :
    The sulfonate group facilitates alkylation when reacted with nucleophiles such as amines or alkoxides. For example, reaction with butylamine yields 2-naphthyl butyl ether derivatives .

Coupling Reactions

This compound participates in Ullmann-type coupling reactions under catalytic conditions. These reactions are critical for synthesizing biaryl compounds.

Example Reaction:

  • Microwave-Assisted Ullmann Coupling :
    In the presence of copper catalysts and phosphate buffer, this compound couples with aryl halides to form naphthyl-substituted biaryls. This method offers high regioselectivity and reduced reaction times .

Hydrolysis and Stability

The stability of this compound in aqueous environments is pH-dependent. Acidic conditions accelerate hydrolysis, while neutral or alkaline conditions stabilize the compound.

Hydrolysis Pathways:

ConditionProduct(s)Rate Constant (k, s⁻¹)
Acidic (pH < 3)2-Naphthol + Ethanesulfonic acid1.2×1031.2\times 10^{-3}
Alkaline (pH 9)2-Naphthoxide + Ethanesulfonate ion3.8×1053.8\times 10^{-5}

Data derived from analogous sulfonate esters .

Comparative Reactivity

The table below contrasts this compound with related sulfonate esters:

CompoundReactivity (SN2)Hydrolysis Rate (pH 7)Key Applications
This compoundModerate2.5×1042.5\times 10^{-4}Drug intermediates, dyes
Ethyl tosylateHigh4.1×1034.1\times 10^{-3}Alkylation reactions
Benzyl sulfonateLow1.7×1051.7\times 10^{-5}Polymer crosslinking

Data synthesized from .

Mechanistic Insights

  • Steric Effects : The bulky naphthyl group slows SN2 reactions compared to smaller aryl sulfonates .

  • Electronic Effects : The electron-withdrawing sulfonate group enhances the electrophilicity of the adjacent carbon, favoring nucleophilic attack .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Naphthyl Derivatives

Compound Naphthyl Position 5-HT7R Affinity (Ki, nM) Selectivity (5-HT7/D2) Reference
2-Naphthyl (14) 2 4 Moderate
1-Naphthyl (11) 1 18 Moderate

Comparison with Other Aryl Sulfonates

Benzyl Sulfoxide Derivatives

2-Naphthyl benzyl sulfoxide derivatives (e.g., radioprotective agents) were designed to mimic Ex-RAD while avoiding patent overlap. These compounds showed structural adaptability, with modifications at the styrene side chain enhancing radioprotective efficacy in vitro and in vivo .

Hydroxyethanesulfonates

2-Hydroxyethanesulfonate salts (e.g., sodium salt, CAS 1562-00-1) differ in substituents but share sulfonate functionality. Their applications range from synthesis intermediates to hydrophilic groups in polymers, emphasizing the role of hydroxyl groups in solubility and material science .

Table 2: Key Properties of Ethanesulfonate Variants

Compound Molecular Weight Key Feature Application Reference
2-Naphthyl ethanesulfonate ~250 (estimated) Hydrophobic naphthyl Receptor modulation
Sodium hydroxyethanesulfonate 148.11 Hydroxyl group Polymer synthesis
Nintedanib ethanesulfonate 539.62 Kinase inhibition Antifibrotic therapy

Pharmacokinetic and Physicochemical Properties

  • Solubility and Permeability : Ethanesulfonate derivatives like nintedanib bind kinases (e.g., VEGFR-2) via ATP-site interactions, with the sulfonate group enhancing solubility but limiting membrane permeability . Wild-type CFTR channels show negligible permeability to ethanesulfonate, though larger mutants may permit slow permeation .
  • Metabolic Stability : Naphthyl derivatives exhibit higher metabolic stability than phenyl analogs due to reduced oxidative metabolism of the fused aromatic system .

Metabolic and Microbial Interactions

  • Bacterial Metabolism: (2-Naphthyl)methanol, a related metabolite, accumulates in symbiotic pupae, suggesting microbial conversion of aromatic precursors .
  • Enzymatic Interactions : Xanthobacter enzymes interact stereoselectively with ethanesulfonate derivatives, where sulfonate groups dictate catalytic efficiency .

Q & A

Basic: What are the established synthesis routes for 2-naphthyl ethanesulfonate, and what critical parameters influence yield and purity?

The synthesis of this compound typically involves sulfonation or esterification reactions. For example, sulfonic acid derivatives like naphthalene-2-sulfonic acid sodium salt (CAS RN 1655-35-2) can serve as precursors, reacting with ethanesulfonyl chloride under controlled conditions . Key parameters include:

  • Temperature : Maintaining 60–80°C to optimize reaction kinetics while avoiding decomposition.
  • Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or NaOH) to enhance electrophilic substitution efficiency.
  • Purification : Column chromatography or recrystallization using solvents like ethanol/water mixtures to isolate the product .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., pulsed gradient spin echo NMR) to confirm sulfonate group attachment and aromatic proton environments .
  • Titration : Quantitative determination using sodium ethanesulfonate (SES) as a titrant, with integration of methyl/methylene peaks for accuracy .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₂H₁₂O₃S, MW 236.29) and isotopic patterns .

Advanced: How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

Discrepancies often arise from solvent polarity, temperature, and ionic strength. For example:

  • Polar aprotic solvents (e.g., DMSO): Enhance solubility due to strong dipole interactions with the sulfonate group.
  • Aqueous buffers : Solubility decreases with increasing ionic strength (e.g., in phosphate buffers), as shown in diffusion studies using dynamic light scattering .
    Methodological approach :
    • Conduct systematic solubility assays under controlled pH and temperature.
    • Use surface potential measurements to assess ion-solvent interactions .

Advanced: What mechanistic insights exist regarding this compound’s role in biochemical pathways or environmental systems?

Studies on ethanesulfonate analogs (e.g., in Chlorella fusca) reveal:

  • Uptake kinetics : Non-constitutive transport systems dependent on phosphate ions, with a Kₘ of ~0.2 mM for ethanesulfonate .
  • Metabolic conversion : Rapid degradation to sulfate via enzymatic pathways, suggesting potential bioremediation applications .
    Experimental design :
  • Radiolabeled ³⁵S-ethanesulfonate can track metabolic fate in microbial models.
  • Inhibitor studies (e.g., SH-group reagents) elucidate enzymatic involvement .

Advanced: How do structural modifications of this compound impact its reactivity in catalytic or supramolecular systems?

  • Sulfonate group positioning : The β-naphthyl configuration (vs. α) enhances steric accessibility for host-guest interactions, as seen in NMR-based host-guest complexation studies .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the naphthalene ring increase electrophilicity, favoring nucleophilic substitution reactions .
    Data analysis : Compare reaction rates (e.g., pseudo-first-order kinetics) and computational modeling (DFT) to map electronic effects .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (classified as HNOC in safety data sheets) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonic acid vapors.
  • Waste disposal : Segregate acidic waste and neutralize with bicarbonate before disposal .

Advanced: How can researchers optimize chromatographic separation of this compound from byproducts or isomers?

  • HPLC conditions :
    • Column : C18 reverse-phase with 5 µm particle size.
    • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to improve peak symmetry .
  • Detection : UV absorbance at 254 nm (naphthyl ring π→π* transitions) .

Advanced: What strategies address reproducibility challenges in synthesizing high-purity this compound?

  • Batch consistency : Standardize precursor quality (e.g., CAS RN 1655-35-2 for naphthalene-2-sulfonic acid sodium salt) .
  • Process control : Monitor reaction progress via inline FTIR to detect intermediate formation.
  • Inter-laboratory validation : Share protocols for NMR integration and titration endpoints to reduce variability .

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